N1-(2,4-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
Description
N1-(2,4-Dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 2,4-dimethylphenyl group, which introduces steric bulk and lipophilicity.
This compound belongs to a class of molecules explored for their pharmacological properties, including enzyme inhibition and metabolic stability. Its structural design balances hydrophobic and polar motifs, making it a candidate for drug discovery .
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-6-7-14(13(2)11-12)19-17(23)16(22)18-8-4-10-20-9-3-5-15(20)21/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQWVUXGUGFNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51089507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N1-(2,4-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 341.39 g/mol
- IUPAC Name : this compound
The oxalamide functional group is linked to two amine groups, which may influence its interaction with biological systems.
Pharmacological Properties
Research on oxalamides suggests that they may exhibit a range of pharmacological activities, including:
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Some oxalamides are reported to possess pain-relieving effects, potentially making them candidates for pain management therapies.
- Neuroactive Properties : The presence of the 2-oxopyrrolidine moiety is associated with interactions in neurotransmitter systems, indicating possible neuroprotective or neuroregenerative effects.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific receptors or enzymes within the body, modulating their activity and leading to various biological effects. The compound may influence pathways involved in pain perception and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Anti-inflammatory Studies : A study on similar oxalamides demonstrated significant reductions in inflammatory markers in animal models, suggesting that modifications in the oxalamide structure can enhance anti-inflammatory activity.
- Neuroprotective Effects : Research on pyrrolidine derivatives indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis, highlighting their potential in neurodegenerative diseases.
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds suggest that structural variations can lead to differences in absorption, distribution, metabolism, and excretion (ADME), which are crucial for therapeutic efficacy .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide | Contains pyridine and pyrrolidine moieties | Potential neuroactive properties |
| N1-(3-methylphenyl)-N2-(3-(4-hydroxyphenyl)propyl)oxalamide | Features a hydroxyphenyl group | Antioxidant activity |
| N1-(3,5-dimethylphenyl)-N2-(3-methylpyrrolidine)oxalamide | Simple pyrrolidine derivative | Basic analgesic properties |
This table illustrates how variations in structural components can influence biological activity and therapeutic potential.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences among oxalamide derivatives:
Key Observations :
- Aromatic vs. Aliphatic Substituents : The target compound’s 2,4-dimethylphenyl group enhances lipophilicity compared to the polar 4-chlorophenyl (Compound 117) or trifluoromethylphenyl (Compound 14) groups .
- Heterocyclic Influence: The 2-oxopyrrolidin group in the target compound offers hydrogen-bonding sites, contrasting with the pyridine (No. 1768) or pyrazole (Compound 10) moieties in others .
Physicochemical Properties
Limited solubility data are available, but trends can be inferred:
Pharmacokinetic and Metabolic Stability
- Metabolism: N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) undergoes rapid hepatic metabolism in rats without amide hydrolysis, suggesting resistance to enzymatic cleavage . This contrasts with compounds like N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (Compound 117), where hydroxyl groups may facilitate phase II conjugation .
- Enzyme Interactions : The pyrrolidin group in the target compound could modulate cytochrome P450 interactions, similar to piperazine-containing derivatives (Compound 10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
